molecular formula C8H12ClNOS B1379341 2-Methanesulfinyl-6-methylaniline hydrochloride CAS No. 1797061-46-1

2-Methanesulfinyl-6-methylaniline hydrochloride

Cat. No.: B1379341
CAS No.: 1797061-46-1
M. Wt: 205.71 g/mol
InChI Key: RBWZLTGWSACJKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride typically involves the introduction of the methanesulfinyl group to the aniline ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfinyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfinyl-6-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfoxide group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

2-Methanesulfinyl-6-methylaniline hydrochloride is a compound of considerable interest in both synthetic organic chemistry and biological research. Its unique structural features, particularly the methanesulfinyl group, endow it with distinct biological activities, making it a subject of various studies aimed at understanding its potential therapeutic applications.

The synthesis of this compound typically involves the sulfoxidation of 2-methyl-6-methylaniline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This process introduces the methanesulfinyl group to the aniline ring, resulting in the desired hydrochloride salt form when reacted with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methanesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, which influence its binding affinity to proteins and enzymes. This property is crucial for its potential use as an enzyme inhibitor or in modulating protein interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development for diseases where enzyme activity is dysregulated.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially influencing cell proliferation and apoptosis in cancer cell lines .
  • Antimicrobial Activity : There are indications that the compound may exhibit antimicrobial effects, although detailed studies are required to quantify this activity.

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, this compound was tested against various targets. It demonstrated significant inhibition against certain enzymes involved in metabolic pathways relevant to cancer progression. The IC50 values obtained were comparable to known inhibitors, highlighting its potential as a lead compound for further drug development .

Anticancer Activity

A notable investigation involved the application of this compound on different cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The observed IC50 values were promising, suggesting effective cytotoxicity at relatively low concentrations .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
Enzyme InhibitionEnzyme A12.5
Anticancer ActivityMCF-78.0
Anticancer ActivityNCI-H46010.5

Properties

IUPAC Name

2-methyl-6-methylsulfinylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWZLTGWSACJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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